Cas no 51626-88-1 (6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one)

6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one 化学的及び物理的性質
名前と識別子
-
- 1,2,3,9-tetrahydro-6-methyl-4H-Carbazol-4-one
- 4H-Carbazol-4-one,1,2,3,9-tetrahydro-6-methyl-
- 6-methyl-1,2,3,9-tetrahydrocarbazol-4-one
- AC1L7I19
- NSC346507
- NSC-346507
- SureCN2303878
- 51626-88-1
- 6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-4-ONE
- 6-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- SCHEMBL2303878
- DTXSID70319510
- BCA62688
- AKOS000264722
- CS-0260233
- 6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one
- EN300-747096
- YCYFUAOBKJMHPH-UHFFFAOYSA-N
- MFCD11168367
-
- インチ: InChI=1S/C13H13NO/c1-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3
- InChIKey: YCYFUAOBKJMHPH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1)NC3=C2C(=O)CCC3
計算された属性
- せいみつぶんしりょう: 199.09979
- どういたいしつりょう: 199.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.233
- ふってん: 396.7°Cat760mmHg
- フラッシュポイント: 200.5°C
- 屈折率: 1.669
- PSA: 32.86
- LogP: 2.99530
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M342698-50mg |
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one |
51626-88-1 | 50mg |
$ 115.00 | 2022-06-03 | ||
TRC | M342698-10mg |
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one |
51626-88-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | M342698-100mg |
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one |
51626-88-1 | 100mg |
$ 185.00 | 2022-06-03 | ||
Enamine | EN300-747096-0.1g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 0.1g |
$86.0 | 2024-05-23 | |
1PlusChem | 1P01CANP-100mg |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 100mg |
$164.00 | 2024-04-30 | |
Enamine | EN300-747096-2.5g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 2.5g |
$642.0 | 2024-05-23 | |
Enamine | EN300-747096-0.05g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 0.05g |
$56.0 | 2024-05-23 | |
1PlusChem | 1P01CANP-50mg |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 50mg |
$128.00 | 2024-04-30 | |
1PlusChem | 1P01CANP-5g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 5g |
$1235.00 | 2024-04-30 | |
1PlusChem | 1P01CANP-250mg |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 250mg |
$206.00 | 2024-04-30 |
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-oneに関する追加情報
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one (CAS No. 51626-88-1): A Comprehensive Overview
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one (CAS No. 51626-88-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This tetrahydrocarbazole derivative is known for its unique structural properties and potential applications in drug discovery. With the increasing demand for novel bioactive molecules, 6-methyl carbazolone has become a subject of interest for researchers exploring new therapeutic agents.
The molecular structure of 6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one features a fused ring system that combines aromatic and aliphatic characteristics. This hybrid structure contributes to its versatility in chemical synthesis and biological activity. Recent studies have highlighted its potential as a building block for pharmaceutical intermediates, particularly in the development of central nervous system (CNS) targeting compounds. The presence of the methyl group at the 6-position enhances its lipophilicity, making it particularly interesting for blood-brain barrier penetration studies.
In the context of current research trends, 6-methyl carbazol derivatives are being investigated for their potential in addressing neurodegenerative diseases. The global focus on Alzheimer's and Parkinson's disease treatments has increased scrutiny on compounds with neuroprotective properties. While 51626-88-1 itself may not be a drug candidate, its structural framework offers valuable insights for medicinal chemists designing next-generation neuroactive compounds.
The synthesis of 6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one typically involves multi-step organic reactions starting from appropriately substituted aniline derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods to produce this tetrahydrocarbazolone compound. These advancements align with the pharmaceutical industry's growing emphasis on sustainable synthesis routes and atom economy.
From a commercial perspective, the market for carbazole-based intermediates like 6-methyl-1,2,3,9-tetrahydro-carbazol-4-one has shown steady growth. Pharmaceutical companies and contract research organizations are increasingly sourcing such specialized building blocks for their drug discovery programs. The compound's CAS registry number (51626-88-1) serves as a crucial identifier in chemical databases and procurement systems, facilitating its traceability in research applications.
Analytical characterization of 6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical parameters for research applications. Recent publications have described novel analytical approaches to study the conformational dynamics of similar tetrahydrocarbazole derivatives, contributing to a better understanding of their molecular behavior.
The safety profile of 51626-88-1 has been documented in various chemical databases, with researchers emphasizing proper handling procedures in laboratory settings. While not classified as hazardous under standard regulations, appropriate safety measures are recommended when working with this organic synthetic intermediate. Material safety data sheets provide comprehensive guidance on storage conditions and personal protective equipment requirements.
Looking toward future applications, 6-methyl-1,2,3,9-tetrahydro-carbazol-4-one continues to attract interest in materials science beyond pharmaceutical applications. Its conjugated π-electron system makes it a candidate for investigation in organic electronic materials, particularly in the development of novel charge-transport materials. This dual potential in both life sciences and materials science underscores the compound's versatility and continued relevance in chemical research.
For researchers seeking high purity 6-methyl carbazolone, several specialized chemical suppliers offer this compound with varying grades of purity. The selection of appropriate quality depends on the intended application, with pharmaceutical-grade material requiring more stringent specifications. Recent advancements in purification technologies have enabled suppliers to provide this tetrahydrocarbazol derivative with consistently high purity levels, meeting the exacting standards of modern research.
In conclusion, 6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one (CAS No. 51626-88-1) represents an important structural motif in medicinal chemistry and materials science. Its unique combination of aromatic and aliphatic characteristics, coupled with the strategic methyl substitution, makes it a valuable building block for diverse applications. As research into carbazole-based compounds continues to expand, this particular derivative will likely maintain its position as a compound of significant interest in both academic and industrial research settings.
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